Cas no 2803856-51-9 (tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate)

Tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate is a specialized carbamate-protected pyrimidine derivative, primarily utilized in pharmaceutical and organic synthesis. Its key structural features include a tert-butyl carbamate group and a 2-amino-6-oxo-1,6-dihydropyrimidine core, making it a valuable intermediate for constructing complex heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the methyl substitution on the carbamate nitrogen offers selectivity in further functionalization. This compound is particularly useful in nucleoside and peptidomimetic research, where controlled deprotection and precise molecular modifications are required. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate structure
2803856-51-9 structure
Product name:tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate
CAS No:2803856-51-9
MF:C11H18N4O3
Molecular Weight:254.285622119904
CID:5615872
PubChem ID:165737640

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-32615419
    • tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
    • 2803856-51-9
    • tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate
    • インチ: 1S/C11H18N4O3/c1-11(2,3)18-10(17)15(4)6-7-5-8(16)14-9(12)13-7/h5H,6H2,1-4H3,(H3,12,13,14,16)
    • InChIKey: OCIORLUICOCKFL-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CC1=CC(NC(N)=N1)=O)=O)C(C)(C)C

計算された属性

  • 精确分子量: 254.13789045g/mol
  • 同位素质量: 254.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 421
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 97Ų

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-32615419-1.0g
tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-32615419-5.0g
tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95.0%
5.0g
$2858.0 2025-03-18
Enamine
EN300-32615419-0.05g
tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95.0%
0.05g
$229.0 2025-03-18
Aaron
AR028NCF-500mg
tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
500mg
$1081.00 2025-02-16
1PlusChem
1P028N43-250mg
tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
250mg
$664.00 2024-05-07
Aaron
AR028NCF-100mg
tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
100mg
$496.00 2025-02-16
1PlusChem
1P028N43-500mg
tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
500mg
$1012.00 2024-05-07
Aaron
AR028NCF-1g
tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
1g
$1381.00 2025-02-16
Aaron
AR028NCF-2.5g
tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
2.5g
$2681.00 2025-02-16
Enamine
EN300-32615419-10g
tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate
2803856-51-9 95%
10g
$4236.0 2023-09-04

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate 関連文献

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamateに関する追加情報

Introduction to tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate (CAS No. 2803856-51-9)

The compound tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate, identified by its CAS number 2803856-51-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this compound incorporates a N-methylcarbamate moiety linked to a 2-amino-6-oxo-1,6-dihydropyrimidin-4-yl group, which is a hallmark of many pharmacologically active agents.

In recent years, pyrimidine-based compounds have garnered considerable attention due to their role as key scaffolds in drug discovery. The N-methylcarbamate functional group is particularly noteworthy as it is frequently employed in medicinal chemistry for its ability to modulate biological targets effectively. This particular derivative has been the subject of extensive research, primarily due to its potential applications in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Pyrimidine derivatives are integral to numerous drugs on the market, including antiviral, anticancer, and anti-inflammatory agents. The presence of both amine and carbamate functionalities in the molecule suggests that it may exhibit multiple modes of interaction with biological targets, enhancing its pharmacological profile.

Recent studies have highlighted the importance of optimizing the substitution patterns on pyrimidine rings to achieve desired pharmacokinetic and pharmacodynamic properties. The tert-butyl group in this compound serves as a lipophilic substituent, which can influence solubility and metabolic stability. This feature is particularly relevant in drug design, where achieving an optimal balance between potency and bioavailability is crucial.

The 2-amino-6-oxo-1,6-dihydropyrimidin-4-yl core is a well-studied motif in medicinal chemistry. It has been shown to interact with various enzymes and receptors, making it a valuable building block for designing small-molecule inhibitors. The incorporation of an N-methylcarbamate group further expands its potential applications, as this moiety can serve as a hinge region for binding to biological targets.

Current research in this area has focused on leveraging computational methods and high-throughput screening to identify novel derivatives with enhanced biological activity. The compound under discussion has been subjected to virtual screening and experimental validation to assess its potential as a lead molecule for drug development. Preliminary results indicate promising activity against several targets of interest.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In terms of biological evaluation, the compound has been tested for its interaction with various enzymes and receptors relevant to human health. Initial assays have revealed moderate activity against certain targets, suggesting that further optimization may yield more potent derivatives. The combination of computational modeling and experimental validation provides a robust framework for guiding structure-based drug design.

The significance of this compound extends beyond its immediate pharmacological applications. It serves as a valuable tool for understanding the structure-activity relationships within the pyrimidine derivative class. Such insights are essential for developing next-generation therapeutics with improved efficacy and reduced side effects.

Future directions in this research include exploring analogs of tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate that may exhibit enhanced bioactivity or improved pharmacokinetic properties. Additionally, investigating the compound's mechanism of action will provide critical insights into its therapeutic potential and guide the development of more refined derivatives.

The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of novel lead compounds like this one. AI-driven platforms can predict molecular properties and optimize synthetic routes, significantly reducing the time and resources required for development.

In conclusion, tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate (CAS No. 2803856-51-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for new therapeutics. Continued investigation into this compound and its derivatives holds great promise for advancing our understanding of pyrimidine-based drugs and their applications in medicine.

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